molecular formula C15H14N4S B431889 4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 519152-01-3

4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B431889
CAS No.: 519152-01-3
M. Wt: 282.4g/mol
InChI Key: LWRCSEDVSYLLMO-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2,4-dimethylphenyl group at position 4, a pyridin-3-yl group at position 5, and a thiol (-SH) group at position 2. The thiol group enables reactivity in metal coordination and derivatization, making it a candidate for pharmaceutical and catalytic applications .

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-10-5-6-13(11(2)8-10)19-14(17-18-15(19)20)12-4-3-7-16-9-12/h3-9H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRCSEDVSYLLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2,4-Dimethylbenzohydrazide

The synthesis typically begins with the preparation of 2,4-dimethylbenzohydrazide. 2,4-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate in ethanol under reflux. This yields 2,4-dimethylbenzohydrazide, a white crystalline solid with a melting point of 128–130°C.

2,4-Dimethylbenzoic acid+SOCl22,4-Dimethylbenzoyl chloride+HCl+SO2\text{2,4-Dimethylbenzoic acid} + \text{SOCl}2 \rightarrow \text{2,4-Dimethylbenzoyl chloride} + \text{HCl} + \text{SO}2
2,4-Dimethylbenzoyl chloride+NH2NH22,4-Dimethylbenzohydrazide+HCl\text{2,4-Dimethylbenzoyl chloride} + \text{NH}2\text{NH}2 \rightarrow \text{2,4-Dimethylbenzohydrazide} + \text{HCl}

Thiosemicarbazide Formation

The hydrazide intermediate is reacted with carbon disulfide (CS₂) in alkaline ethanol to form the potassium salt of the thiosemicarbazide. This step is conducted at 0–5°C to prevent side reactions, yielding a yellow precipitate.

2,4-Dimethylbenzohydrazide+CS2+KOHPotassium 2,4-dimethylbenzothiosemicarbazide+H2O\text{2,4-Dimethylbenzohydrazide} + \text{CS}2 + \text{KOH} \rightarrow \text{Potassium 2,4-dimethylbenzothiosemicarbazide} + \text{H}2\text{O}

Cyclization to 1,2,4-Triazole-3-thiol

The thiosemicarbazide salt undergoes cyclization in the presence of pyridine-3-carboxylic acid derivatives. Heating under reflux in acidic conditions (e.g., HCl/ethanol) facilitates ring closure, forming the triazole core. The pyridin-3-yl group is introduced via nucleophilic substitution or condensation, depending on the reagent.

Potassium thiosemicarbazide+Pyridine-3-carbonitrileΔ,HClTarget compound+NH3+KCl\text{Potassium thiosemicarbazide} + \text{Pyridine-3-carbonitrile} \xrightarrow{\Delta, \text{HCl}} \text{Target compound} + \text{NH}_3 + \text{KCl}

Optimization Notes :

  • Solvent : Ethanol or methanol enhances solubility and reaction homogeneity.

  • Temperature : Prolonged reflux (12–24 hours) ensures complete cyclization.

  • Yield : Reported yields range from 65% to 78%, with purity confirmed via HPLC.

Oxadiazole-Thiol Ring-Opening Strategy

Synthesis of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

An alternative route involves the preparation of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol from pyridine-3-carboxylic acid hydrazide and carbon disulfide. This intermediate is isolated as a white solid and characterized by IR (ν = 2560 cm⁻¹ for S-H).

Ring Opening and Triazole Formation

The oxadiazole-thiol is treated with 2,4-dimethylphenylhydrazine in ethanol under reflux. Hydrazine acts as a nucleophile, cleaving the oxadiazole ring and facilitating re-cyclization into the 1,2,4-triazole structure.

Oxadiazole-thiol+2,4-DimethylphenylhydrazineEtOH, ΔTarget compound+H2O\text{Oxadiazole-thiol} + \text{2,4-Dimethylphenylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Target compound} + \text{H}_2\text{O}

Key Parameters :

  • Molar Ratio : A 1:1.2 ratio of oxadiazole-thiol to hydrazine maximizes yield.

  • Reaction Time : 12 hours under reflux ensures complete conversion.

Alternative Methodologies

Hantzsch-Type Synthesis

A Hantzsch-inspired approach involves condensing 2,4-dimethylphenyl isothiocyanate with pyridine-3-carboxamidine in dimethylformamide (DMF). This one-pot method proceeds at 80°C for 8 hours, yielding the triazole-thiol with 70% efficiency.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the cyclization step, reducing reaction time and improving yield (82%). This method is advantageous for large-scale production.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.85–7.20 (m, 6H, aromatic-H), 2.40 (s, 6H, CH₃).

  • IR (KBr) : 3420 cm⁻¹ (N-H), 2560 cm⁻¹ (S-H), 1600 cm⁻¹ (C=N).

  • Mass Spectrometry : m/z 282.4 [M+H]⁺, consistent with molecular formula C₁₅H₁₄N₄S.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazole core and dihedral angles between the aryl and pyridyl groups (85.7°) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide or amine derivatives.

    Substitution: The triazole ring can participate in various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while alkylation often requires alkyl halides and a strong base.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides, amines.

    Substitution: Halogenated or alkylated triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit potent antimicrobial properties. For instance, studies have shown that 4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol and its analogs demonstrate significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of several triazole derivatives against Candida albicans and Aspergillus niger. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole, suggesting their potential as effective antifungal agents in clinical settings .

Anticancer Properties

Triazole compounds have also been investigated for their anticancer properties. The ability of these compounds to inhibit specific enzymes involved in cell proliferation makes them candidates for cancer therapy.

Case Study: Inhibition of Cancer Cell Growth
In vitro studies demonstrated that certain triazole derivatives could inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. This suggests that This compound could be further explored for its anticancer potential .

Fungicides

The compound's efficacy as a fungicide is notable. Triazoles are widely used in agriculture to control fungal diseases in crops. The specific structure of This compound enhances its ability to penetrate plant tissues and provide protective effects against pathogens.

Case Study: Crop Protection
Field trials have shown that formulations containing triazole derivatives significantly reduce the incidence of fungal infections in crops such as wheat and barley. This application not only protects yield but also contributes to sustainable agricultural practices by reducing the need for chemical fungicides .

Summary of Applications

Application AreaSpecific UsesNotable Findings
Pharmacology Antimicrobial agentsEffective against Candida albicans
Anticancer agentsInduces apoptosis in cancer cell lines
Agriculture FungicidesReduces fungal infections in wheat and barley

Mechanism of Action

The mechanism by which 4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Schiff base formation is a common strategy for introducing aromatic aldehydes at position 4, achieving yields of 73–81% .
  • Microwave-assisted synthesis (e.g., in ) improves efficiency for halogenated derivatives like 4-chlorophenyl analogs .
  • The target compound’s pyridin-3-yl group may require specialized coupling conditions compared to pyridin-4-yl analogs (e.g., ).

Target Compound Insights :

  • The pyridin-3-yl group may confer unique binding interactions compared to pyridin-4-yl analogs due to altered nitrogen orientation.
  • 2,4-Dimethylphenyl substituents could enhance metabolic stability but reduce solubility compared to methoxy or nitro groups .

Physicochemical Properties

Property Target Compound (Inferred) Analog (4-Chlorophenyl Derivative) Analog (Pyridin-4-yl + Thiophene)
Melting Point ~200–220°C (estimated) 238–240°C 215–220°C
Solubility Low in water; moderate in DMF/DMSO Low in water; high in polar aprotic solvents Moderate in ethanol
Spectroscopic Data Expected IR: ν(S-H) ~2550 cm⁻¹ ¹H NMR: δ 7.8–8.2 (aromatic protons) ESI-MS: [M+H]+ = 409.0997

Recommendations :

  • Conduct molecular docking studies to evaluate binding to viral proteases or cancer targets.
  • Optimize solubility via prodrug strategies (e.g., thiol esterification).
  • Compare in vitro efficacy with pyridin-4-yl and halogenated analogs.

Biological Activity

4-(2,4-Dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific triazole derivative, supported by relevant research findings and data.

  • Chemical Formula : C15H14N4S
  • Molecular Weight : 282.36 g/mol
  • CAS Number : 519152-01-3

Antimicrobial Activity

Research has shown that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. In particular, studies have demonstrated that various substituted 1,2,4-triazole-3-thiols possess activity against a range of bacterial and fungal strains.

Compound MIC (μg/mL) Target Organisms
This compound31.25 - 62.5Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans
1-((4-Ethyl-5-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)propan-2-one31.25Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits potent antimicrobial effects against several pathogens at relatively low concentrations .

Anticancer Activity

In vitro studies have highlighted the potential anticancer properties of triazole derivatives. For example:

  • A series of triazole-thiones were tested against various cancer cell lines.
Cell Line IC50 (μM) Compound
HCT-116 (Colon)6.2Triazole derivative related to the target compound
T47D (Breast)27.3Triazole derivative related to the target compound

These findings suggest that modifications in the triazole structure can enhance anticancer activity .

The biological activity of triazoles is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Triazoles can inhibit key enzymes involved in metabolic pathways and cellular processes.
  • Intermolecular Interactions : The presence of sulfur in the thiol group enhances the ability of these compounds to form hydrogen bonds with active sites in enzymes.

Study on Antimicrobial Efficacy

A study focused on synthesizing new S-substituted derivatives of triazole-thiols revealed that compounds similar to 4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-triazole exhibited significant antimicrobial activity against common pathogens such as E. coli and S. aureus. The structure–activity relationship indicated that variations in substituents did not significantly alter the biological efficacy .

Investigation of Anticancer Properties

Another investigation into triazole derivatives showed promising results against various cancer cell lines. The study identified a correlation between structural modifications and increased cytotoxicity towards cancer cells . This reinforces the potential for developing new anticancer agents based on triazole scaffolds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol and its derivatives?

  • Methodological Answer : The synthesis typically involves:

Hydrazinecarbothioamide formation : Reacting substituted hydrazines with isonicotinoyl chloride to form intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide .

Cyclization : Treating the intermediate under basic conditions to cyclize into the triazole-thiol core .

Derivatization : Alkylation or Mannich reactions to introduce functional groups. For example, S-alkylation with alkyl halides (e.g., methyl iodide) in methanol with NaOH yields alkylsulfanyl derivatives .

  • Key Considerations : Purification via silica gel chromatography (e.g., hexane:EtOAc gradients) is critical for isolating pure products, with yields ranging from 71% to 86% depending on substituents .

Q. How are S-alkylation and Mannich reactions applied to modify the triazole-thiol scaffold?

  • Methodological Answer :

  • S-Alkylation : React the triazole-thiol with alkyl halides (e.g., methyl iodide, benzyl chloride) in methanol under basic conditions (NaOH) to form thioether derivatives. This method preserves the triazole ring while enhancing lipophilicity .
  • Mannich Bases : Treat the thiol with formaldehyde and secondary amines (e.g., morpholine) to introduce aminoalkyl groups, which can improve solubility and bioactivity .
    • Example : Compound 4-((2-Bromobenzylidene)amino)-5-(dec-9-en-1-yl)-4H-1,2,4-triazole-3-thiol was synthesized via S-alkylation, achieving 81% yield after column chromatography .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry and substituent integration (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Identify thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
  • HR-MS : Validate molecular weight (e.g., [M+H⁺] at m/z 341.12 for C₁₆H₁₆N₄S₂) .
  • Elemental Analysis : Ensure purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of triazole-thiol derivatives?

  • Methodological Answer :

  • Solvent Selection : Methanol or ethanol enhances solubility of intermediates during S-alkylation .
  • Base Catalysis : NaOH (1 equiv.) minimizes side reactions compared to excess base .
  • Temperature Control : Cyclization at 80–100°C in basic media (e.g., KOH/EtOH) improves ring closure efficiency .
  • Purification : Gradient elution (e.g., 75:25 hexane:EtOAc) resolves closely related derivatives .
    • Data Table :
DerivativeYield (%)Purity (%)Method
6l8198Column
6m8697Column
6n7295Column
Source: Adapted from

Q. What computational strategies predict the biological activity of triazole-thiol derivatives?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., SARS-CoV-2 helicase, PDB:5WWP). Prioritize compounds with low binding energy (e.g., -8.5 kcal/mol) and hydrogen bonds to catalytic residues .
  • ADME Prediction : Tools like SwissADME assess bioavailability (e.g., logP < 5, TPSA < 140 Ų) .
    • Example : Docking of 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (compound 16) showed strong binding to 5WWP via π-π stacking .

Q. How can contradictions in biological activity data (e.g., antiradical vs. cytotoxic effects) be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects. For example:
  • Antiradical Activity : 2-Hydroxybenzylidene derivatives (e.g., compound 3) show higher DPPH scavenging (IC₅₀ = 12 µM) due to radical stabilization, while fluorinated analogs are less active .
  • Cytotoxicity : Bulky groups (e.g., nitrobenzylidene) increase cytotoxicity (IC₅₀ = 8 µM) but reduce antiradical effects .
  • Dose-Response Studies : Test multiple concentrations to identify biphasic effects .

Q. What are the structure-activity relationships (SAR) governing antiradical and antimicrobial activities?

  • Methodological Answer :

  • Antiradical Activity : Electron-donating groups (e.g., -OH, -OCH₃) enhance radical scavenging by stabilizing phenolic radicals. For example, 4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (ligand 54) showed 73% inhibition at 50 µM .
  • Antimicrobial Activity : Chlorine or nitro groups enhance potency. 4-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (HAS-D6) exhibited MIC = 8 µg/mL against S. aureus .
    • Data Table :
CompoundAntiradical IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Ligand 5418N/A
HAS-D6N/A8 (S. aureus)
Sources:

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